Structural Differentiation: 4-Methoxyphenyl vs. Methoxy Substituent on Pyrimidine Core
The target compound possesses a 4-methoxyphenyl group at the 6-position of the pyrimidine ring. In contrast, the closest commercially available analog, tert-butyl 4-(6-methoxypyrimidin-4-yl)piperazine-1-carboxylate (CAS 1353954-40-1), features a simpler methoxy group at this position . The patent SAR for piperazinyl pyrimidine CCR4 antagonists indicates that an aryl or heteroaryl group at the R4 position (corresponding to the 6-position) is preferred for optimal receptor interaction, and this aryl group can be optionally substituted with groups such as methoxy [1].
| Evidence Dimension | Substituent at pyrimidine 6-position |
|---|---|
| Target Compound Data | 4-Methoxyphenyl (C7H7O; molecular weight contribution ~107 g/mol; clogP contribution ~1.6) |
| Comparator Or Baseline | Methoxy (CH3O; molecular weight contribution ~31 g/mol; clogP contribution ~0.5) in CAS 1353954-40-1 |
| Quantified Difference | Molecular weight increase of 76 g/mol; estimated AlogP increase of ~1.1 units (class-level inference based on fragment contributions) |
| Conditions | Computational molecular property comparison; contextualized by patent SAR claims for piperazinyl pyrimidine derivatives |
Why This Matters
The increased lipophilicity and aromatic surface area from the 4-methoxyphenyl group likely enhance binding affinity for the CCR4 receptor compared to the methoxy analog, a critical differentiator for procurement in CCR4-targeted drug discovery programs.
- [1] Li S, Wang Y, Xiao J, Ma D, Gong H, Qi H, Wang L, Ling X, et al. PIPERAZINYL PYRIMIDINE DERIVATIVES, PREPARATION METHOD AND USE THEREOF. US Patent Application 20150126500, published May 7, 2015. View Source
